molecular formula C16H14ClN3O4 B298177 N'-(5-chloro-2-ethoxybenzylidene)-3-nitrobenzohydrazide

N'-(5-chloro-2-ethoxybenzylidene)-3-nitrobenzohydrazide

Cat. No. B298177
M. Wt: 347.75 g/mol
InChI Key: WIFIDSJLIVYBKT-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(5-chloro-2-ethoxybenzylidene)-3-nitrobenzohydrazide, also known as CENH3, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzohydrazide and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N'-(5-chloro-2-ethoxybenzylidene)-3-nitrobenzohydrazide is not fully understood. However, it has been suggested that N'-(5-chloro-2-ethoxybenzylidene)-3-nitrobenzohydrazide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. N'-(5-chloro-2-ethoxybenzylidene)-3-nitrobenzohydrazide has also been shown to inhibit the activity of certain enzymes, including topoisomerase II and tyrosine kinase.
Biochemical and Physiological Effects:
N'-(5-chloro-2-ethoxybenzylidene)-3-nitrobenzohydrazide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. Additionally, N'-(5-chloro-2-ethoxybenzylidene)-3-nitrobenzohydrazide has been shown to have antibacterial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(5-chloro-2-ethoxybenzylidene)-3-nitrobenzohydrazide in lab experiments is its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines and may have potential as a diagnostic tool for cancer detection. However, one limitation of using N'-(5-chloro-2-ethoxybenzylidene)-3-nitrobenzohydrazide in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.

Future Directions

There are several future directions for research on N'-(5-chloro-2-ethoxybenzylidene)-3-nitrobenzohydrazide. One potential direction is to further study its potential applications in cancer research and to determine its optimal dosage and potential side effects. Additionally, further studies are needed to determine the mechanism of action of N'-(5-chloro-2-ethoxybenzylidene)-3-nitrobenzohydrazide and to develop more efficient synthesis methods. Another potential direction is to study the potential use of N'-(5-chloro-2-ethoxybenzylidene)-3-nitrobenzohydrazide as an antibacterial agent and to determine its effectiveness against various bacterial strains.
Conclusion:
N'-(5-chloro-2-ethoxybenzylidene)-3-nitrobenzohydrazide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. However, further studies are needed to determine the optimal dosage and potential side effects of this compound. Additionally, further research is needed to determine its mechanism of action and potential applications as an antibacterial agent.

Synthesis Methods

N'-(5-chloro-2-ethoxybenzylidene)-3-nitrobenzohydrazide has been synthesized using various methods, including the condensation of 5-chloro-2-ethoxybenzaldehyde and 3-nitrobenzohydrazide in the presence of acetic acid and ethanol. Another method involves the reaction of 5-chloro-2-ethoxybenzaldehyde and 3-nitrobenzohydrazide in the presence of sodium hydroxide and ethanol. The synthesized compound has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry.

Scientific Research Applications

N'-(5-chloro-2-ethoxybenzylidene)-3-nitrobenzohydrazide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N'-(5-chloro-2-ethoxybenzylidene)-3-nitrobenzohydrazide has also been studied for its potential use as a diagnostic tool in cancer detection. Additionally, N'-(5-chloro-2-ethoxybenzylidene)-3-nitrobenzohydrazide has been studied for its potential use as an antibacterial agent.

properties

Product Name

N'-(5-chloro-2-ethoxybenzylidene)-3-nitrobenzohydrazide

Molecular Formula

C16H14ClN3O4

Molecular Weight

347.75 g/mol

IUPAC Name

N-[(E)-(5-chloro-2-ethoxyphenyl)methylideneamino]-3-nitrobenzamide

InChI

InChI=1S/C16H14ClN3O4/c1-2-24-15-7-6-13(17)8-12(15)10-18-19-16(21)11-4-3-5-14(9-11)20(22)23/h3-10H,2H2,1H3,(H,19,21)/b18-10+

InChI Key

WIFIDSJLIVYBKT-VCHYOVAHSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)Cl)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

SMILES

CCOC1=C(C=C(C=C1)Cl)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.